3,3-Diphenylcyclopentylamine hydrochloride
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Overview
Description
3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound with the molecular formula C17H20ClN. It is known for its unique structure, which includes a cyclopentane ring substituted with two phenyl groups and an amine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylcyclopentylamine hydrochloride typically involves the following steps:
Friedel-Crafts Alkylation: This step involves the reaction of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 3,3-diphenylpropionitrile.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to convert it into 3,3-diphenylpropylamine.
Formation of Schiff Base: The 3,3-diphenylpropylamine is reacted with an aldehyde to form a Schiff base.
Methylation and Hydrolysis: The Schiff base is then methylated to obtain a methyl quaternary ammonium salt, which is subsequently hydrolyzed to yield 3,3-Diphenylcyclopentylamine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenylcyclopentylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,3-Diphenylcyclopentylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: Similar structure but lacks the cyclopentane ring.
4,4-Diphenylcyclohexylamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Diphenhydramine: Contains diphenyl groups but has different functional groups and pharmacological properties
Uniqueness
3,3-Diphenylcyclopentylamine hydrochloride is unique due to its specific structural features, including the cyclopentane ring and the presence of two phenyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62367-46-8 |
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Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
3,3-diphenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H |
InChI Key |
KNNJWHYARPPXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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